molecular formula C17H15N3O2 B2520496 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole CAS No. 2320667-43-2

6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole

Cat. No.: B2520496
CAS No.: 2320667-43-2
M. Wt: 293.326
InChI Key: NFIUJXXIMNMPBD-UHFFFAOYSA-N
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Description

6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Characterizations

Several studies have detailed the structural and molecular characteristics of compounds related to "(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone." These studies have provided insights into their crystal structures, molecular geometries, and potential interactions at the atomic level, facilitating a deeper understanding of their chemical properties and potential applications in scientific research.

For example, research on related heterocyclic compounds and indole derivatives has explored their crystalline structures, revealing intricate details about their molecular geometries and intermolecular interactions, such as hydrogen bonding patterns. These structural insights are crucial for understanding the reactivity and stability of these compounds, which can be foundational for their application in medicinal chemistry and materials science (Butcher et al., 2006).

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds analogous to "(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone" have been extensively researched, highlighting methods for their preparation and elucidation of their chemical behaviors. Such studies are pivotal for developing new pharmaceuticals, agrochemicals, and materials.

One study detailed the synthesis of 5-methoxylated 3-pyrrolin-2-ones, demonstrating a novel pathway for generating structurally complex and functionally diverse heterocyclic compounds. These synthetic strategies and the resulting compounds' properties are invaluable for designing novel drugs and agrochemicals with improved efficacy and safety profiles (Ghelfi et al., 2003).

Potential Applications in Medicinal Chemistry

Research on related compounds has also investigated their potential applications in medicinal chemistry, such as their use as precursors for developing receptor ligands or as inhibitors for specific enzymes. These applications are critical for discovering new therapeutic agents for various diseases.

A combined experimental and theoretical study on a bis-indolic derivative, closely related to the compound , emphasized its potential as a precursor for melatonin receptor ligands. This research underscores the importance of understanding the energetic and spectroscopic profiles of such compounds for pharmaceutical applications (Al-Wabli et al., 2017).

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-13-5-4-11-7-15(19-14(11)8-13)17(21)20-9-12-3-2-6-18-16(12)10-20/h2-8,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIUJXXIMNMPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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